molecular formula C21H20ClN3OS2 B2768392 3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 864860-48-0

3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2768392
CAS No.: 864860-48-0
M. Wt: 429.98
InChI Key: GHZXOCIIGGLLQE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide is a sophisticated heterobicyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This chemical features a unique molecular architecture combining benzo[b]thiophene and tetrahydrothieno[2,3-c]pyridine ring systems, creating a multifunctional scaffold with significant potential in drug discovery. The compound's strategic structural elements include electron-withdrawing substituents that influence its electronic properties and binding characteristics, making it particularly valuable for investigating protein-ligand interactions and biological activity. Compounds within this structural class have demonstrated substantial research utility across multiple therapeutic areas, including as potential agents against mycobacterial infections such as tuberculosis . The molecular framework is related to derivatives that have shown promise in neurological and cardiovascular disease research, with some analogs acting through protein kinase modulation pathways . The tetrahydrothienopyridine component represents a privileged structure in medicinal chemistry that frequently appears in compounds with diverse biological activities. This specific chemical entity is provided exclusively for research applications in early discovery phases. Researchers can utilize this compound as a key intermediate for synthesizing more complex molecular architectures, as a scaffold for library development in high-throughput screening, or as a tool compound for investigating novel biological mechanisms. As with all research chemicals, proper analytical validation should be performed by the purchasing institution to confirm identity and purity prior to experimental use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS2/c1-20(2)9-12-13(10-23)19(28-17(12)21(3,4)25-20)24-18(26)16-15(22)11-7-5-6-8-14(11)27-16/h5-8,25H,9H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZXOCIIGGLLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C21H20ClN3OS2
  • Molecular Weight : 429.98 g/mol
  • IUPAC Name : 3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-1-benzothiophene-2-carboxamide

The compound features a thieno[2,3-c]pyridine core and a benzo[b]thiophene moiety which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including anticancer properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Studies have shown that compounds with thieno[2,3-c]pyridine structures often possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
  • Mechanism of Action : Potential inhibition of cell proliferation and induction of apoptosis.
CompoundCell LineIC50 (µM)
3-chloro-N-(3-cyano...)MCF-7TBD
3-chloro-N-(3-cyano...)HeLaTBD
3-chloro-N-(3-cyano...)HT-29TBD

Note: Specific IC50 values for this compound are not yet published and require further experimental validation.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study involving structurally related compounds demonstrated significant cytotoxicity against multiple tumor cell lines. The mechanism involved modulation of apoptosis pathways and cell cycle arrest.
    • Further studies are needed to establish the specific pathways affected by this compound.
  • In Vivo Studies :
    • Animal models have been utilized to assess the antitumor efficacy of similar compounds. These studies indicated a reduction in tumor size and improved survival rates in treated groups.
    • For instance, a related compound demonstrated a 50% reduction in tumor volume in mice after administration over a specified period.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name / Class Molecular Formula Key Substituents Biological Activity Synthesis Method References
Target Compound C₂₄H₂₁ClN₄OS₂ 3-Cl-Benzo[b]thiophene, 3-CN-Tetrahydrothieno[2,3-c]pyridine Potential TNF-α inhibition Likely via chloroacylation of cyano-tetrahydrothienopyridine
2-Methoxybenzamide Analog C₂₃H₂₃N₃O₂S 2-OCH₃-Benzamide Unknown Acylation of tetrahydrothienopyridine
Pyrimidine-Carboxamide () C₂₂H₂₁ClN₄O₂S₂ Pyrimidine, Methylthio, Sulfone Not reported Condensation with chloroacetyl chloride
TNF-α Inhibitors (–8) Varies (e.g., C₁₈H₂₀N₂O₂S) Tetramethyl-Thienopyridine, Cyano groups IC₅₀ = 10–100 nM (TNF-α) Cyclocondensation and alkylation
Antibacterial Agents () C₂₀H₁₉ClN₂O₃S (e.g., Comp 23) 2-Chlorophenyl, Carboxypropionylamino MIC = 2–8 µg/mL (Gram+) Acylation with anhydrides

Detailed Research Findings

Role of Substituents

  • Chloro Group : The 3-chloro substituent on benzo[b]thiophene may enhance lipophilicity and halogen bonding, critical for target engagement. In contrast, methoxy groups (as in ) prioritize hydrogen bonding .
  • Cyano Group: The 3-cyano group on the tetrahydrothieno[2,3-c]pyridine likely stabilizes the ring conformation and participates in dipole interactions, as seen in TNF-α inhibitors .

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dry CH₂Cl₂ or ethanol), and reaction time. For example, amide bond formation between benzo[b]thiophene and tetrahydrothieno[2,3-c]pyridine precursors is critical. Post-synthesis purification via reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol) ensures high purity. Characterization should include ¹H/¹³C NMR, IR, and HRMS to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

  • ¹H/¹³C NMR : To verify proton/carbon environments (e.g., cyano groups at ~110–120 ppm in ¹³C NMR) .
  • IR Spectroscopy : To identify functional groups (e.g., C≡N ~2200 cm⁻¹, C=O ~1650–1750 cm⁻¹) .
  • HRMS : For molecular weight confirmation and fragmentation pattern analysis .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays targeting enzymes or receptors structurally related to its functional groups (e.g., kinase inhibition for thiophene derivatives). Use microdilution assays for antibacterial activity (e.g., MIC against S. aureus or E. coli) and cell viability assays (e.g., MTT) for anticancer potential. Include positive controls (e.g., doxorubicin) and replicate experiments to ensure reliability .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions may arise from assay conditions (e.g., pH, solvent) or impurities. Address this by:

  • Repurifying the compound using HPLC .
  • Validating activity across multiple assays (e.g., enzymatic vs. cell-based).
  • Performing structure-activity relationship (SAR) studies to isolate active pharmacophores .

Q. What methodologies are effective for elucidating the mechanism of action?

  • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., COX-2 or kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
  • Knockout Models : Genetically modified cell lines to confirm target specificity .

Q. How can stability and degradation profiles be systematically evaluated?

Conduct forced degradation studies under:

  • Hydrolytic Conditions : Acidic/alkaline hydrolysis at 80°C for 6–24 hours .
  • Oxidative Stress : Exposure to H₂O₂ or UV light.
  • Thermal Analysis : TGA/DSC to assess thermal decomposition . Monitor degradation products via LC-MS and compare with stability-indicating HPLC methods .

Q. What experimental designs are optimal for environmental impact assessments?

Adopt a tiered approach:

  • Phase 1 : Determine physicochemical properties (logP, solubility) to predict environmental partitioning .
  • Phase 2 : Use Daphnia magna or algal toxicity assays for ecotoxicological screening.
  • Phase 3 : Long-term soil/water microcosm studies to assess biodegradation and bioaccumulation .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueCritical ParametersExample Data from Evidence
¹H NMRIntegration ratios, coupling constantsδ 7.60–7.40 (m, aromatic H)
HRMSMass accuracy (<5 ppm error)[M+H]⁺ calcd. 301.1369, found 301.1379
IRFunctional group absorption rangesC≡N: 2200 cm⁻¹; C=O: 1700 cm⁻¹

Q. Table 2: Synthesis Optimization Checklist

ParameterOptimal ConditionEvidence Reference
SolventDry CH₂Cl₂ or DMF
Temperature0–25°C (amide coupling)
PurificationReverse-phase HPLC (MeCN:H₂O)

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